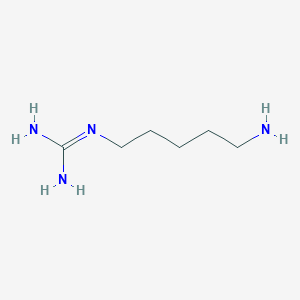

1-(5-Aminopentyl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Homoagmatine belongs to the class of organic compounds known as guanidines. Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5. Homoagmatine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, homoagmatine is primarily located in the cytoplasm. Outside of the human body, homoagmatine can be found in pulses. This makes homoagmatine a potential biomarker for the consumption of this food product.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of guanidine derivatives, including 1-(5-aminopentyl)guanidine, in cancer therapy. A notable application involves the development of drug delivery systems using guanidine complexes. For instance, a study demonstrated that guanidine carbonate combined with curcumin could effectively induce apoptosis in breast cancer cell lines (MCF-7) through a targeted nanocarrier system. This system showed enhanced drug loading capacity and sustained release, indicating that guanidine derivatives can play a crucial role in cancer treatment strategies .

Antimicrobial Properties

Guanidine compounds, including this compound, have been explored for their antimicrobial properties. The compound LTX-109, which is derived from guanidine, has entered clinical trials for treating skin infections like impetigo and for nasal decolonization of pathogens. Its mechanism involves disrupting bacterial membranes, showcasing the potential of guanidine derivatives as biocides .

Biochemical Applications

Catalysis

Guanidine derivatives are recognized for their catalytic abilities in organic synthesis. This compound has been utilized as a catalyst in various reactions, such as Michael additions and epoxidations. These reactions benefit from the high efficiency and selectivity provided by guanidine catalysts, making them valuable tools in synthetic organic chemistry .

Biological Activity

Research has indicated that guanidine compounds can influence biological processes at the molecular level. For example, they have been implicated in modulating protein interactions and enzymatic activities, which are critical for understanding cellular mechanisms and developing therapeutic agents .

Material Science

Polymerization Processes

this compound has been studied for its role in polymer chemistry, particularly in ring-opening polymerization processes. Its ability to serve as an organocatalyst allows for the synthesis of various polymeric materials with tailored properties. This application is significant for developing new materials with specific functionalities .

Case Study 1: Anticancer Drug Delivery

- Objective: To evaluate the efficacy of guanidine-curcumin complexes in inducing apoptosis.

- Methodology: The study utilized hollow mesoporous silica nanoparticles (HMSNP) loaded with guanidine and curcumin to target MCF-7 cells.

- Findings: The results indicated that the combination significantly downregulated key oncogenic proteins and induced cell death more effectively than free drugs .

Case Study 2: Antimicrobial Efficacy

- Objective: To assess the antimicrobial activity of LTX-109 derived from guanidine.

- Methodology: Clinical trials were conducted to evaluate its effectiveness against skin infections.

- Findings: LTX-109 demonstrated significant antibacterial activity, leading to its development as a therapeutic agent for localized infections .

Conclusions

This compound exhibits diverse applications across medicinal chemistry, biochemistry, and material science. Its role as an anticancer agent through innovative drug delivery systems, antimicrobial properties as demonstrated by clinical candidates like LTX-109, and catalytic capabilities in organic synthesis highlight its significance in contemporary research.

Future studies should continue to explore the full potential of this compound, focusing on optimizing its applications in therapeutic contexts and expanding its utility in synthetic methodologies. As research progresses, this compound may become a cornerstone compound in various scientific fields.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Induces apoptosis via drug delivery systems |

| Biochemical Applications | Catalysis | High efficiency in organic reactions |

| Material Science | Polymerization | Effective organocatalyst for synthesizing new materials |

| Antimicrobial Properties | Clinical trials (LTX-109) | Significant antibacterial activity against pathogens |

特性

CAS番号 |

18431-52-2 |

|---|---|

分子式 |

C6H16N4 |

分子量 |

144.22 g/mol |

IUPAC名 |

2-(5-aminopentyl)guanidine |

InChI |

InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10) |

InChIキー |

XJHFHPPZQVRVHD-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN=C(N)N |

正規SMILES |

C(CCN)CCN=C(N)N |

Key on ui other cas no. |

18431-52-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。